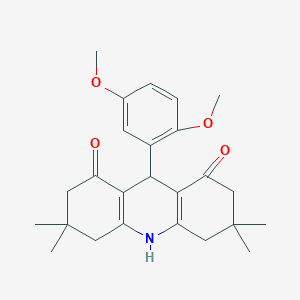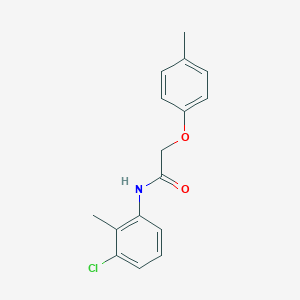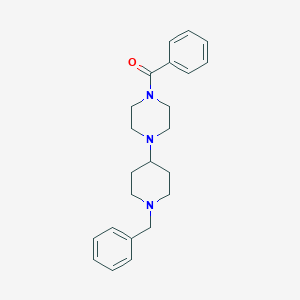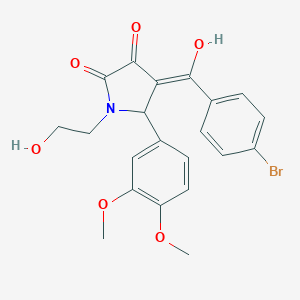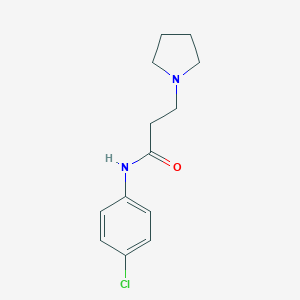
1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, also known as BMT-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMT-2 is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, leading to the disruption of microtubule formation and cell division. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, this compound has been found to inhibit the proliferation of human umbilical vein endothelial cells, suggesting potential applications in the treatment of angiogenesis-related diseases. This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is its potent antitumor activity, making it a potential candidate for the development of new cancer drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential.
Orientations Futures
There are a number of potential future directions for research on 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of this compound in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that can be used to predict response to treatment.
Méthodes De Synthèse
1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with benzyl bromide and 2-thiophenemethylamine, or the reaction of 2-aminobenzimidazole with benzyl chloride and 2-thiophenemethylamine. The synthesis of this compound has also been achieved using microwave-assisted synthesis and solvent-free synthesis methods.
Applications De Recherche Scientifique
1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C19H17N3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-benzyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C19H17N3S/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) |
Clé InChI |
NYVZSYRGNGMPKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)
